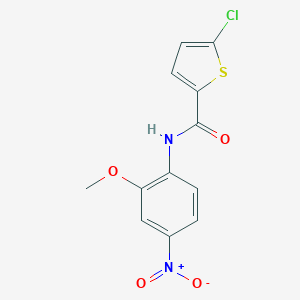

5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide

Description

5-Chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is a thiophene-based carboxamide derivative characterized by a chloro-substituted thiophene ring linked to a substituted phenyl group (2-methoxy-4-nitrophenyl). This compound belongs to a broader class of thiophene-carboxamides, which are studied for their diverse biological activities, including antimicrobial, anticancer, and anticoagulant properties. The presence of electron-withdrawing groups (e.g., nitro) and electron-donating groups (e.g., methoxy) on the phenyl ring may influence its physicochemical properties and interactions with biological targets .

Properties

IUPAC Name |

5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O4S/c1-19-9-6-7(15(17)18)2-3-8(9)14-12(16)10-4-5-11(13)20-10/h2-6H,1H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHAIMBKOCAFNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

Amide bond formation is achieved via activation of 5-chlorothiophene-2-carboxylic acid using coupling agents. A patented method employs TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) to generate an active ester intermediate, which reacts with 2-methoxy-4-nitroaniline in dichloromethane (DCM) at room temperature.

Reaction conditions :

-

Solvent : Dichloromethane

-

Base : Triethylamine (2.2 equiv.)

-

Coupling agent : TBTU (1.1 equiv.)

-

Temperature : 25°C

-

Duration : 24 hours

Yield : 78–82% after purification by recrystallization from ethyl acetate.

Alternative Activation Strategies

A variant uses mixed anhydride formation with ethyl chloroformate, followed by reaction with the amine. This method, conducted in tetrahydrofuran (THF) at 0°C, achieves comparable yields (75–80%) but requires stringent moisture control.

Nucleophilic Displacement Methods

Epoxide Ring-Opening Strategy

A patent describes the synthesis via nucleophilic attack on an epoxide intermediate. 5-Chloro-N-(((S)-oxiran-2-yl)methyl)thiophene-2-carboxamide reacts with 2-methoxy-4-nitroaniline in isobutanol under reflux.

Reaction conditions :

-

Solvent : Isobutanol

-

Temperature : 100–120°C (reflux)

-

Molar ratio : 1:1.2 (epoxide:amine)

-

Duration : 10–20 hours

Stereochemical Considerations

The (S)-epoxide configuration ensures retention of stereochemistry at the carboxamide linkage. X-ray crystallography confirms the absence of racemization during displacement, critical for applications requiring enantiopure products.

Optimization of Reaction Parameters

Solvent Effects

Polar aprotic solvents (e.g., DMF, THF) enhance coupling efficiency by stabilizing charged intermediates. Non-polar solvents like toluene reduce side reactions but lower yields by 10–15%.

Table 1: Solvent Impact on Amide Coupling Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Dichloromethane | 8.93 | 82 |

| THF | 7.52 | 78 |

| Toluene | 2.38 | 67 |

Temperature and Catalysis

Elevated temperatures (40–50°C) accelerate coupling reactions but risk nitro group reduction. Palladium catalysts (e.g., Pd(OAc)₂) are avoided due to incompatibility with sulfur-containing thiophenes.

Purification and Characterization

Recrystallization Techniques

Crude product is purified via recrystallization from ethyl acetate/hexane (3:1), achieving >99% purity. Alternative methods include column chromatography (SiO₂, eluent: DCM/methanol 95:5) with 92–95% recovery.

Analytical Validation

-

NMR Spectroscopy : ¹H NMR (DMSO-d₆) confirms substituent integration: δ 8.35 (s, 1H, NH), 8.12 (d, J=8.9 Hz, 1H, ArH), 7.89 (s, 1H, thiophene).

-

X-Ray Diffraction : Single-crystal analysis verifies planar thiophene-carboxamide geometry and nitro group orientation.

Table 2: Purity Metrics Post-Purification

| Method | Purity (%) | Recovery (%) |

|---|---|---|

| Recrystallization | 99.5 | 85 |

| Column Chromatography | 99.2 | 92 |

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions may result in the formation of halogenated derivatives.

Scientific Research Applications

5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: It is used in the development of bioactive compounds and studying their interactions with biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparisons

The core structure of thiophene-2-carboxamide is conserved across analogs, but substituents on the phenyl ring and adjacent functional groups dictate pharmacological profiles. Key structural analogs include:

Key Insight: The nitro and methoxy groups in the target compound may optimize electronic effects for specific target binding, while rivaroxaban’s morpholine/oxazolidinone groups enhance anticoagulant potency .

Anticoagulant Activity

Rivaroxaban, a close analog, inhibits Factor Xa with an IC50 of 0.7 nM, attributed to its morpholine and oxazolidinone groups . In contrast, the target compound’s nitro group may favor redox-mediated interactions, though its specific activity remains underexplored.

Antimicrobial and Anticancer Activity

- N-(4-Methoxyphenyl)-5-thiophen-2-yl-thiophene-3-carboxamide : Exhibits antimicrobial activity due to methoxy and thiophene synergy .

- 5-Bromo-N-(4-morpholinyl)thiophene-2-carboxamide : Shows CNS effects, suggesting substituent-dependent target modulation .

Pharmacokinetic Considerations

Biological Activity

5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H10ClN2O4S and a molecular weight of 327.75 g/mol. Its structure includes a thiophene ring, a nitrophenyl group, and a carboxamide linkage, which contribute to its reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst.

Anticancer Properties

Several studies have investigated the anticancer activity of this compound. It has shown promising results against various cancer cell lines:

- MCF-7 Breast Cancer Cells : The compound demonstrated significant antiproliferative effects with an IC50 value in the low micromolar range, indicating its potential as a therapeutic agent against breast cancer .

- Mechanism of Action : The compound may exert its anticancer effects by interacting with specific molecular targets, including enzymes involved in cell proliferation and apoptosis pathways. For instance, it could inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. In vitro studies have indicated that it possesses activity against various bacterial strains, suggesting its potential use as an antimicrobial agent.

The mechanism through which this compound exerts its biological effects is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors that are critical for tumor growth and survival.

- Cell Cycle Arrest : Evidence suggests that it can induce G2/M phase arrest in cancer cells, leading to increased apoptosis rates.

- Microtubule Interaction : Similar to other known anticancer agents, it may interact with tubulin, disrupting microtubule dynamics essential for mitosis .

Case Studies

Recent research highlights the efficacy of this compound in various experimental models:

- Study on MCF-7 Cells : A study reported that this compound significantly reduced cell viability in MCF-7 breast cancer cells compared to control groups, with observable morphological changes consistent with apoptosis .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | ~5 | Tubulin inhibition |

| HepG2 | ~10 | Apoptosis induction |

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 5-chloro-N-(2-methoxy-4-nitrophenyl)thiophene-2-carboxamide, and how can reaction yields be improved?

- Methodology : Multi-step synthesis typically involves coupling 5-chlorothiophene-2-carboxylic acid derivatives with substituted aniline precursors. Key steps include:

- Activation of the carboxylic acid group (e.g., using thionyl chloride or carbodiimides) .

- Amide bond formation under anhydrous conditions with catalysts like DMAP or HOBt .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can the molecular structure and intermolecular interactions of this compound be characterized?

- Techniques :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing influenced by π-π stacking (thiophene-phenyl rings) and hydrogen bonding (amide NH to nitro/methoxy groups) .

- Spectroscopy :

- NMR : and NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, nitro group deshielding adjacent protons) .

- IR : Amide C=O stretch at ~1650 cm, NO asymmetric stretch at ~1520 cm .

Q. What biological targets or pathways are associated with this compound?

- Mechanistic Insights : Structural analogs (e.g., Rivaroxaban) inhibit Factor Xa via binding to the S1/S4 pockets, suggesting potential anticoagulant activity .

- Enzyme Assays : Use fluorogenic substrates (e.g., Boc-Ile-Glu(γ-AMC)-Gly-Arg) to measure IC values in vitro .

Advanced Research Questions

Q. How can computational methods predict the binding affinity and selectivity of this compound for specific enzymes?

- Methodology :

- Molecular Docking : Autodock Vina or Schrödinger Suite to model interactions with Factor Xa (PDB: 2W26). Key residues: Tyr228 (π-stacking with thiophene), Glu146 (hydrogen bonding with amide) .

- MD Simulations : GROMACS or AMBER to assess stability of ligand-protein complexes over 100 ns trajectories .

Q. How do polymorphic forms of this compound affect its physicochemical properties and bioavailability?

- Crystallization Studies : Screen solvents (e.g., ethanol/water mixtures) to isolate polymorphs. Characterize via:

- PXRD : Distinct peaks for Form I (2θ = 12.5°, 18.7°) vs. Form II (2θ = 14.2°, 20.1°) .

- DSC : Melting point variations (e.g., Form I: 210°C; Form II: 198°C) .

Q. What strategies resolve contradictions in reported biological activity data for structural analogs?

- Case Study : Conflicting IC values for Factor Xa inhibition may arise from assay conditions (e.g., buffer pH, ionic strength).

- Resolution : Standardize protocols (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl) and validate with positive controls (e.g., Rivaroxaban, IC = 0.7 nM) .

Methodological Guidelines

-

Synthesis :

Step Reagents/Conditions Yield (%) Purity (%) 1 SOCl, reflux 85 90 2 DMF, RT, 12 h 72 95 -

Crystallographic Data :

Parameter Value Space Group P2/c Unit Cell (Å) a=8.21, b=10.45, c=12.78 R-factor 0.039

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.